Cas no 2679936-15-1 ((2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

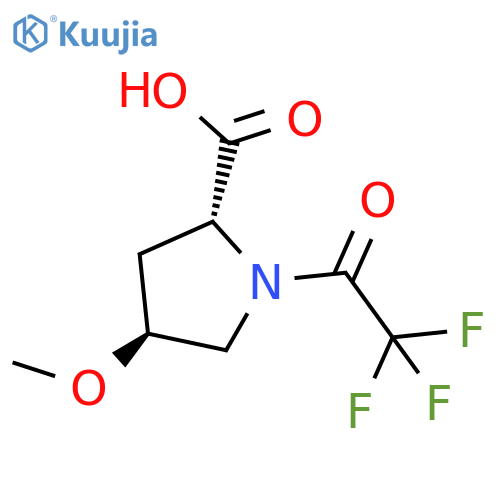

2679936-15-1 structure

商品名:(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2679936-15-1

- (2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid

- EN300-28277093

-

- インチ: 1S/C8H10F3NO4/c1-16-4-2-5(6(13)14)12(3-4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)/t4-,5+/m0/s1

- InChIKey: QSSWOWJDWWNZFU-CRCLSJGQSA-N

- ほほえんだ: FC(C(N1C[C@H](C[C@@H]1C(=O)O)OC)=O)(F)F

計算された属性

- せいみつぶんしりょう: 241.05619229g/mol

- どういたいしつりょう: 241.05619229g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 66.8Ų

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28277093-1g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 1g |

$541.0 | 2023-09-09 | ||

| Enamine | EN300-28277093-1.0g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28277093-0.25g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28277093-5.0g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28277093-5g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 5g |

$1572.0 | 2023-09-09 | ||

| Enamine | EN300-28277093-10g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 10g |

$2331.0 | 2023-09-09 | ||

| Enamine | EN300-28277093-10.0g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28277093-0.05g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28277093-0.1g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28277093-0.5g |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid |

2679936-15-1 | 95.0% | 0.5g |

$520.0 | 2025-03-19 |

(2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

2679936-15-1 ((2R,4S)-4-methoxy-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid) 関連製品

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬